REACTION_CXSMILES
|
[Li].N.[CH:3]#[CH:4].[O:5]=[C:6]1[C:12]([CH3:14])([CH3:13])[CH2:11][C:9](=[O:10])[CH:8]=[C:7]1[CH3:15]>>[CH3:15][C:7]1[C:6]([OH:5])([C:3]#[CH:4])[C:12]([CH3:14])([CH3:13])[CH2:11][C:9](=[O:10])[CH:8]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=CC(=O)CC1(C)C)C
|
Type
|
CUSTOM
|
Details
|
while stirring with ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a grey suspension results
|
Type
|
CUSTOM
|
Details
|
The ammonia is evaporated within 12 hours
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
Subsequently, 1 liter of ice/water is added
|
Type
|
ADDITION
|
Details
|
the mixture is treated
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted four times with ether
|
Type
|
WASH
|
Details
|
The ether extracts are washed twice with water and with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(CC(C1(C#C)O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 166 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |